Methylamino-PEG3-azide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

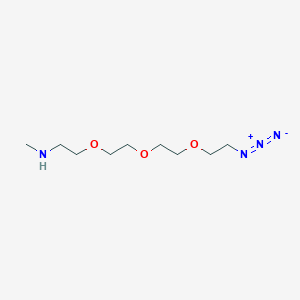

2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-N-methylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N4O3/c1-11-2-4-14-6-8-16-9-7-15-5-3-12-13-10/h11H,2-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPBLXGCJBLFAOH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCOCCOCCOCCN=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Methylamino-PEG3-azide for Researchers and Drug Development Professionals

Introduction: Methylamino-PEG3-azide is a heterobifunctional linker molecule integral to the advancement of modern bioconjugation and targeted drug delivery systems. Its unique architecture, featuring a terminal methylamino group and an azide (B81097) moiety connected by a flexible triethylene glycol (PEG3) spacer, offers researchers a versatile tool for the covalent linkage of diverse molecular entities. This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols for its use, with a particular focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Properties and Data Presentation

This compound is a valuable reagent in the fields of bioconjugation and medicinal chemistry, prized for its ability to connect two different molecules with a hydrophilic spacer.[1][2] The methylamino group provides a reactive handle for conjugation to molecules bearing carboxylic acids or activated esters, while the azide group is a key component for "click chemistry" reactions.[3][4] The polyethylene (B3416737) glycol (PEG) linker enhances the solubility of the resulting conjugate in aqueous media, a crucial property for many biological applications.[3]

| Property | Value | Source(s) |

| Chemical Name | 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)-N-methylethanamine | [5] |

| CAS Number | 1355197-57-7 | [1][3] |

| Molecular Formula | C₉H₂₀N₄O₃ | [5] |

| Molecular Weight | 232.28 g/mol | [5] |

| Purity | Typically >95% | [3] |

| Appearance | Varies (often a colorless to pale yellow oil or solid) | N/A |

| Solubility | Soluble in water, DMSO, DMF, and DCM | [3] |

| Storage Conditions | Store at -20°C for long-term stability | [6] |

Key Applications in Research and Drug Development

The bifunctional nature of this compound makes it a cornerstone in several advanced research areas:

-

PROTAC Synthesis: This is arguably the most significant application of this compound. PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[7] this compound serves as the linker connecting the target-binding ligand (warhead) and the E3 ligase-binding ligand.[1][8]

-

Bioconjugation and "Click Chemistry": The azide functionality allows for highly efficient and specific ligation to molecules containing an alkyne group via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1][5] This "click chemistry" is widely used to label proteins, nucleic acids, and other biomolecules.

-

Drug Delivery and Nanoparticle Functionalization: The PEG linker can improve the pharmacokinetic properties of drugs by increasing their solubility and circulation time.[4] The reactive ends of this compound can be used to attach drugs or targeting moieties to nanoparticles, liposomes, or other drug delivery vehicles.

Experimental Protocols

The following are detailed methodologies for the key reactions involving this compound.

Protocol 1: Amide Bond Formation with a Carboxylic Acid-Containing Molecule (e.g., an E3 Ligase Ligand)

This protocol describes the coupling of the methylamino group of this compound to a carboxylic acid using a carbodiimide (B86325) coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and an activator such as NHS (N-Hydroxysuccinimide).

Materials:

-

Carboxylic acid-containing molecule (e.g., Pomalidomide derivative)

-

This compound

-

EDC hydrochloride

-

N-Hydroxysuccinimide (NHS) or sulfo-NHS

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-

Reaction vessel (e.g., round-bottom flask with magnetic stirrer)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Dissolution: In a clean, dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid-containing molecule (1.0 equivalent) in anhydrous DMF or DCM.

-

Activation: To this solution, add NHS (1.2 equivalents) and EDC hydrochloride (1.2 equivalents). Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Coupling: Add a solution of this compound (1.1 equivalents) in anhydrous DMF or DCM to the reaction mixture.

-

Base Addition: Add DIPEA (2.0 equivalents) to the reaction mixture to act as a base.

-

Reaction: Allow the reaction to proceed at room temperature for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to obtain the desired amide-linked product.

-

-

Characterization: Confirm the identity and purity of the product using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

This protocol details the reaction of the azide group of the newly synthesized intermediate from Protocol 1 with an alkyne-containing molecule (e.g., a target protein ligand).

Materials:

-

Azide-functionalized intermediate (from Protocol 1)

-

Alkyne-containing molecule (e.g., JQ1-alkyne for BRD4 targeting)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate (B8700270)

-

Solvent system (e.g., a mixture of tert-butanol (B103910) and water or DMF)

-

Reaction vessel

Procedure:

-

Dissolution: Dissolve the azide-functionalized intermediate (1.0 equivalent) and the alkyne-containing molecule (1.0-1.2 equivalents) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).

-

Catalyst Preparation: In a separate vial, prepare fresh solutions of copper(II) sulfate (0.1-0.2 equivalents in water) and sodium ascorbate (0.2-0.4 equivalents in water).

-

Reaction Initiation: To the solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

-

Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification:

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude PROTAC molecule by flash column chromatography or preparative HPLC to yield the final product.

-

-

Characterization: Characterize the final PROTAC molecule by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Mandatory Visualizations

The following diagrams illustrate key conceptual frameworks related to the use of this compound.

Caption: A conceptual workflow for PROTAC synthesis.

Caption: The mechanism of action for a PROTAC.

Caption: A typical workflow for evaluating PROTAC efficacy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Design and synthesis of proteolysis targeting chimeras (PROTACs) as an EGFR degrader based on CO-1686 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and evaluation of BTK-targeting PROTACs with optimized bioavailability in vitro and in vivo - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of Novel EGFR PROTACs Targeting C797S Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methylamino-PEG3-azide: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylamino-PEG3-azide is a heterobifunctional linker molecule widely employed in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a terminal methylamine (B109427) group and an azide (B81097) moiety separated by a three-unit polyethylene (B3416737) glycol (PEG) chain, offers researchers a versatile tool for covalently linking molecules of interest. The PEG spacer enhances solubility and reduces steric hindrance, while the orthogonal reactive groups—the amine and the azide—allow for sequential and specific conjugation reactions. This guide provides a comprehensive overview of the chemical structure, properties, and key applications of this compound, complete with detailed experimental protocols and workflow diagrams to facilitate its effective use in research and development.

Chemical Structure and Properties

This compound is a well-defined chemical entity with distinct reactive ends. The methylamine provides a nucleophilic primary amine for reactions such as amidation, while the azide group is primed for bioorthogonal "click chemistry" reactions.

Chemical Structure:

-

IUPAC Name: 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)-N-methylethan-1-amine[1]

-

SMILES: CNCCOCCOCCOCCN=[N+]=[N-][1]

-

InChI Key: WPBLXGCJBLFAOH-UHFFFAOYSA-N[1]

The structure consists of a methylamine group (CH3NH-), a flexible and hydrophilic triethylene glycol spacer (-(CH2CH2O)3-), and an azide group (-N3). This combination of features makes it an ideal linker for connecting biomolecules to small molecule drugs or imaging agents.[][3]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its effective handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 1355197-57-7 | [1][] |

| Molecular Formula | C9H20N4O3 | [1][] |

| Molecular Weight | 232.28 g/mol | [1] |

| Exact Mass | 232.1535 g/mol | [1] |

| Appearance | Liquid | [1] |

| Purity | >97% | [1] |

| Solubility | Water, DMSO, DCM, DMF | [] |

| Storage Conditions | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C, protected from light. | [1] |

Core Applications in Bioconjugation

The bifunctional nature of this compound makes it a staple in modern bioconjugation strategies, most notably in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[4] The linker component of a PROTAC is critical for its efficacy, influencing the formation of a stable ternary complex between the POI and the E3 ligase.[3] The flexibility and hydrophilicity of the PEG3 spacer in this compound can enhance the solubility and cell permeability of the resulting PROTAC.[5]

The synthesis of a PROTAC using this linker typically involves a two-step process:

-

Amide Bond Formation: The methylamine group is coupled to a carboxylic acid on either the POI ligand or the E3 ligase ligand.

-

Click Chemistry: The azide group is then reacted with an alkyne-functionalized counterpart of the other ligand to form a stable triazole linkage.

Antibody-Drug Conjugate (ADC) Development

ADCs are targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic agent specifically to cancer cells. The linker in an ADC plays a crucial role in the stability of the conjugate in circulation and the efficient release of the payload within the target cell. This compound can be used to create stable, non-cleavable ADCs. The synthesis often involves modifying the antibody to introduce a reactive partner for one end of the linker, followed by conjugation of the drug to the other end.

For instance, the antibody can be functionalized with a DBCO (dibenzocyclooctyne) group, which will readily react with the azide of the linker via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The methylamine end can then be coupled to a cytotoxic drug.

Detailed Experimental Protocols

The following protocols are generalized procedures for the key reactions involving this compound. Researchers should optimize these protocols for their specific molecules of interest.

Protocol 1: Amide Coupling to a Carboxylic Acid

This protocol describes the conjugation of the methylamine group of the linker to a molecule containing a carboxylic acid, such as a protein, peptide, or small molecule drug.

Materials:

-

Molecule with a carboxylic acid (Molecule-COOH)

-

This compound

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M MES, pH 5.5

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2

-

Quenching Solution: 1 M Tris buffer, pH 8.0 or hydroxylamine

-

Purification system (e.g., RP-HPLC, Size-Exclusion Chromatography)

Procedure:

-

Preparation of Reactants:

-

Dissolve Molecule-COOH in Reaction Buffer to a final concentration of 1-5 mg/mL.

-

Dissolve this compound in Coupling Buffer.

-

-

Activation of Carboxylic Acid:

-

To the dissolved Molecule-COOH solution, add EDC (2 molar equivalents) and NHS (5 molar equivalents).

-

Incubate the mixture for 15-30 minutes at room temperature with gentle stirring.

-

-

Conjugation:

-

Immediately add a 10- to 50-fold molar excess of the dissolved this compound to the activated molecule solution.

-

Adjust the pH of the reaction mixture to 7.2-7.5 by adding a small volume of Coupling Buffer.

-

Allow the reaction to proceed for 2 hours to overnight at room temperature with gentle stirring.

-

-

Quenching:

-

Add the Quenching Solution to a final concentration of 10-50 mM.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Purify the conjugate using an appropriate chromatography method (e.g., RP-HPLC for small molecules, SEC for proteins) to remove unreacted reagents.

-

-

Characterization:

-

Confirm the successful conjugation and purity of the product by LC-MS and/or NMR.

-

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between the azide group of a this compound conjugate and an alkyne-containing molecule.

Materials:

-

Azide-functionalized molecule (from Protocol 1)

-

Alkyne-containing molecule

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate

-

Tris(benzyltriazolylmethyl)amine (TBTA) (optional, as a copper ligand)

-

Solvent: e.g., a mixture of t-BuOH and water

Procedure:

-

Preparation of Reactants:

-

Dissolve the azide-functionalized molecule and the alkyne-containing molecule in the chosen solvent system.

-

-

Reaction Setup:

-

Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).

-

Prepare a stock solution of CuSO4 (e.g., 0.1 M in water).

-

-

Reaction:

-

To the solution of the azide and alkyne, add sodium ascorbate (5 molar equivalents).

-

Add CuSO4 (1 molar equivalent). If using TBTA, pre-mix the CuSO4 and TBTA.

-

Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

-

-

Purification:

-

Once the reaction is complete, purify the product using appropriate chromatography methods to remove the copper catalyst and other reagents.

-

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry protocol is ideal for biological applications where copper toxicity is a concern.

Materials:

-

Azide-functionalized molecule (from Protocol 1)

-

Strained alkyne-containing molecule (e.g., DBCO, BCN)

-

Biocompatible buffer (e.g., PBS, pH 7.4)

Procedure:

-

Preparation of Reactants:

-

Dissolve the azide-functionalized molecule in the biocompatible buffer.

-

Dissolve the strained alkyne-containing molecule in a minimal amount of a water-miscible organic solvent (e.g., DMSO) before adding it to the reaction buffer. Keep the final organic solvent concentration low (<10%) to avoid denaturation of biomolecules.

-

-

Conjugation:

-

Add the strained alkyne solution to the azide solution. A 1.5 to 3-fold molar excess of the strained alkyne is typically used.

-

Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 12 hours depending on the reactivity of the strained alkyne.

-

Monitor the reaction progress by LC-MS or SDS-PAGE (for proteins).

-

-

Purification:

-

Purify the conjugate using size-exclusion chromatography or other appropriate methods to remove any unreacted starting materials.

-

Conclusion

This compound is a powerful and versatile heterobifunctional linker that facilitates the straightforward synthesis of complex bioconjugates. Its well-defined structure, favorable physicochemical properties, and orthogonal reactivity make it an invaluable tool for researchers in drug discovery and chemical biology. The detailed protocols and workflows provided in this guide are intended to serve as a practical resource for the successful application of this compound in the development of innovative therapeutics and research reagents. As with any chemical synthesis, optimization of reaction conditions for specific substrates is paramount to achieving high yields and purity.

References

The Lynchpin of Targeted Protein Degradation: A Technical Guide to Methylamino-PEG3-azide's Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of targeted protein degradation has opened new frontiers in therapeutic intervention, with Proteolysis Targeting Chimeras (PROTACs) at the forefront of this revolution. These heterobifunctional molecules are engineered to hijack the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The efficacy of a PROTAC is critically dependent on its molecular architecture, particularly the linker that connects the target-binding ligand to the E3 ligase-recruiting moiety. Methylamino-PEG3-azide has emerged as a versatile and widely used linker component in the synthesis of PROTACs and other bioconjugates. Its unique bifunctional nature, coupled with the advantageous properties of the polyethylene (B3416737) glycol (PEG) spacer, allows for efficient and modular construction of these complex molecules. This technical guide provides an in-depth exploration of the mechanism of action of this compound, complete with experimental protocols, quantitative data, and visual diagrams to empower researchers in the rational design of novel therapeutics.

Core Mechanism of Action

This compound is not a therapeutic agent in itself but rather a crucial building block that facilitates the assembly of bioactive molecules. Its mechanism of action is defined by the distinct reactivity of its two terminal functional groups: the methylamino group and the azide (B81097) group , separated by a flexible and hydrophilic triethylene glycol (PEG3) spacer.

-

The Methylamino Group: This primary amine serves as a nucleophile, readily reacting with electrophilic functional groups such as carboxylic acids (often activated as NHS esters) or aldehydes present on a target-binding ligand or an E3 ligase ligand. This reaction typically forms a stable amide or imine bond, respectively, covalently attaching the linker to one of the PROTAC's terminal components.

-

The Azide Group: The azide moiety is the key to the linker's utility in "click chemistry," a set of bioorthogonal reactions known for their high efficiency, specificity, and mild reaction conditions.[1] The azide group of this compound can participate in two primary types of click reactions:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole ring through the coupling of the azide with a terminal alkyne-functionalized molecule in the presence of a copper(I) catalyst.[2]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of copper catalysts in biological systems, SPAAC utilizes strained cyclooctynes (e.g., DBCO, BCN) that react spontaneously with azides without the need for a metal catalyst.[]

-

-

The PEG3 Spacer: The triethylene glycol chain imparts several beneficial properties to the resulting PROTAC molecule. Its hydrophilicity can improve the solubility of often large and hydrophobic PROTACs, enhancing their bioavailability.[4] The flexibility of the PEG chain is also crucial, allowing the two ends of the PROTAC to orient themselves optimally for the formation of a stable ternary complex between the target protein and the E3 ligase, a prerequisite for efficient ubiquitination and subsequent degradation.[5]

Data Presentation: The Impact of PEG Linkers on PROTAC Efficacy

The length and composition of the linker are critical determinants of a PROTAC's degradation efficiency. The following tables summarize representative data illustrating the influence of PEG linker length on the efficacy of PROTACs targeting different proteins of interest. While this data is not specific to this compound, it provides valuable insights into the general principles of PEG linker design in PROTACs.

| PROTAC Target | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |

| BTK | PEG | 12 | >1000 | <20 | [6] |

| BTK | PEG | 16 | 150 | 85 | [6] |

| BTK | PEG | 20 | 25 | >95 | [6] |

| TBK1 | PEG/Alkyl | 7 | No degradation | 0 | [6] |

| TBK1 | PEG/Alkyl | 12 | <1000 | >80 | [6] |

| TBK1 | PEG/Alkyl | 21 | 3 | 96 | [6] |

| TBK1 | PEG/Alkyl | 29 | 292 | 76 | [6] |

Table 1: Influence of Linker Length on PROTAC Potency. DC50 represents the concentration required for 50% degradation of the target protein, and Dmax is the maximum percentage of degradation achieved.

Experimental Protocols

The following are detailed, representative methodologies for the key reactions involving this compound.

Protocol 1: Amide Bond Formation with an NHS Ester-Activated Ligand

Objective: To conjugate this compound to a protein of interest (POI) ligand activated with an N-hydroxysuccinimide (NHS) ester.

Materials:

-

POI-ligand-NHS ester

-

This compound

-

Anhydrous Dimethylformamide (DMF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Reverse-phase HPLC for purification

Procedure:

-

Dissolve the POI-ligand-NHS ester (1 equivalent) in anhydrous DMF.

-

Add this compound (1.2 equivalents) to the solution.

-

Add TEA or DIPEA (3 equivalents) to the reaction mixture to act as a base.

-

Stir the reaction at room temperature for 2-4 hours, monitoring progress by LC-MS.

-

Upon completion, quench the reaction with a small amount of water.

-

Dilute the mixture with a suitable solvent and purify the product by reverse-phase HPLC to obtain the POI-ligand-PEG3-azide conjugate.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To conjugate an alkyne-functionalized E3 ligase ligand to the POI-ligand-PEG3-azide conjugate.

Materials:

-

POI-ligand-PEG3-azide

-

Alkyne-functionalized E3 ligase ligand

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

tert-Butanol (B103910)/Water (1:1) solvent mixture

Procedure:

-

Dissolve the POI-ligand-PEG3-azide (1 equivalent) and the alkyne-functionalized E3 ligase ligand (1.1 equivalents) in a 1:1 mixture of tert-butanol and water.

-

Prepare a fresh solution of sodium ascorbate (5 equivalents) in water.

-

Prepare a premixed solution of CuSO4 (0.1 equivalents) and THPTA (0.5 equivalents) in water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4/THPTA solution to initiate the click reaction.

-

Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS.

-

Once the reaction is complete, purify the final PROTAC molecule by reverse-phase HPLC.[7][8]

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Objective: To perform a copper-free conjugation of a DBCO-functionalized E3 ligase ligand to the POI-ligand-PEG3-azide conjugate.

Materials:

-

POI-ligand-PEG3-azide

-

DBCO-functionalized E3 ligase ligand

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Dissolve the POI-ligand-PEG3-azide (1 equivalent) in PBS.

-

Prepare a stock solution of the DBCO-functionalized E3 ligase ligand (1.5 equivalents) in DMSO.

-

Add the DBCO-ligand stock solution to the solution of the azide-containing conjugate. The final concentration of DMSO should be kept below 10% to maintain the solubility of the biomolecules.

-

Incubate the reaction mixture at room temperature or 37°C for 2-12 hours. The reaction progress can be monitored by LC-MS.

-

The resulting PROTAC can be purified by size-exclusion chromatography or reverse-phase HPLC.[9][10]

Mandatory Visualizations

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. bioclone.net [bioclone.net]

- 4. This compound, 1355197-57-7 | BroadPharm [broadpharm.com]

- 5. nbinno.com [nbinno.com]

- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jenabioscience.com [jenabioscience.com]

- 8. broadpharm.com [broadpharm.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of Methylamino-PEG3-azide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methylamino-PEG3-azide, a valuable heterobifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs) and other advanced bioconjugates.[1][2] The synthesis of this reagent can be approached through two primary strategic routes, each involving a series of well-established chemical transformations. This document outlines the methodologies for both pathways, providing detailed experimental protocols, tabulated data, and visualizations to aid in the successful synthesis and characterization of the target molecule.

Introduction

This compound is a versatile chemical tool featuring a methylamino group at one terminus and an azide (B81097) moiety at the other, connected by a flexible and hydrophilic triethylene glycol (PEG3) spacer.[3][4] The methylamino group offers a reactive handle for conjugation to carboxylic acids, while the azide group is readily utilized in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to link with alkyne-containing molecules.[1] These characteristics make it an ideal component for constructing complex molecular architectures, particularly in the field of targeted protein degradation where it can link a target-binding ligand to an E3 ligase-recruiting moiety.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₂₀N₄O₃ | [2][5][6] |

| Molecular Weight | 232.28 g/mol | [2][5] |

| CAS Number | 1355197-57-7 | [3][4][7] |

| Appearance | Not specified, likely a liquid or oil | |

| Solubility | Soluble in water, DMSO, DCM, DMF | [4] |

Table 1: Physicochemical Properties of this compound

Synthetic Pathways

Two principal retrosynthetic pathways are considered for the synthesis of this compound. The choice of route may depend on the availability of starting materials and the specific requirements of the laboratory.

Diagram 1: Retrosynthetic Analysis of this compound

Caption: Retrosynthetic routes for this compound.

Route A: Synthesis via Methylation of a Primary Amine Intermediate

This pathway involves the initial synthesis of the primary amine, 11-azido-3,6,9-trioxaundecan-1-amine, followed by a methylation step to yield the final product.

Diagram 2: Synthetic Pathway - Route A

Caption: Synthesis of this compound via Route A.

Experimental Protocols for Route A

Step A1: Synthesis of 11-azido-3,6,9-trioxaundecan-1-amine

This procedure is adapted from the synthesis of similar amino-PEG compounds.[8][9]

-

Materials:

-

2-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)isoindoline-1,3-dione (Phthalimido-PEG3-azide)

-

Hydrazine monohydrate

-

Ethanol

-

-

Procedure:

-

Dissolve Phthalimido-PEG3-azide (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add hydrazine monohydrate (typically 4-5 equivalents) to the solution.

-

Heat the reaction mixture to 85 °C and stir for 4 hours.[8]

-

Cool the reaction mixture to room temperature. A white precipitate of phthalhydrazide (B32825) should form.

-

Filter the mixture to remove the precipitate and wash the solid with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

The crude product can be purified by distillation or column chromatography to yield 11-azido-3,6,9-trioxaundecan-1-amine.

-

Step A2: Reductive Amination to Yield this compound

This is a general procedure for the reductive amination of a primary amine.

-

Materials:

-

11-azido-3,6,9-trioxaundecan-1-amine

-

Formaldehyde (aqueous solution, e.g., 37%)

-

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or other suitable reducing agent

-

Dichloromethane (B109758) (DCM) or other suitable solvent

-

Acetic acid (optional, as a catalyst)

-

-

Procedure:

-

Dissolve 11-azido-3,6,9-trioxaundecan-1-amine (1 equivalent) in DCM.

-

Add aqueous formaldehyde (1-1.2 equivalents).

-

If desired, add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion.

-

Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain this compound.

-

Route B: Synthesis via Azidation of a Boc-Protected Amino Alcohol

This alternative pathway begins with a commercially available or synthesized Boc-protected amino-PEG alcohol, which is then methylated, converted to an azide, and finally deprotected.

Diagram 3: Synthetic Pathway - Route B

Caption: Synthesis of this compound via Route B.

Experimental Protocols for Route B

Step B1: N-Methylation of Boc-amino-PEG3-OH

-

Materials:

-

tert-butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate (Boc-amino-PEG3-OH)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Methyl iodide (CH₃I)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

-

Procedure:

-

To a solution of Boc-amino-PEG3-OH (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon), add NaH (2.2 equivalents) portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Cool the mixture back to 0 °C and add methyl iodide (2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Carefully quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield Boc-methylamino-PEG3-OH.

-

Step B2: Tosylation of Boc-methylamino-PEG3-OH

-

Materials:

-

Boc-methylamino-PEG3-OH

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine or triethylamine

-

Anhydrous dichloromethane (DCM)

-

-

Procedure:

-

Dissolve Boc-methylamino-PEG3-OH (1 equivalent) in anhydrous DCM and cool to 0 °C.

-

Add pyridine (1.5 equivalents) followed by TsCl (1.2 equivalents).

-

Stir the reaction at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 2 hours or until completion as monitored by TLC.

-

Dilute the reaction mixture with DCM and wash with water, 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Boc-methylamino-PEG3-tosylate.

-

Step B3: Azidation of Boc-methylamino-PEG3-tosylate

-

Materials:

-

Boc-methylamino-PEG3-tosylate

-

Sodium azide (NaN₃)

-

Anhydrous dimethylformamide (DMF)

-

-

Procedure:

-

Dissolve Boc-methylamino-PEG3-tosylate (1 equivalent) in anhydrous DMF.

-

Add sodium azide (1.5-3 equivalents).

-

Heat the reaction mixture to 60-80 °C and stir overnight.

-

Cool the reaction to room temperature and pour it into water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield Boc-methylamino-PEG3-azide.

-

Step B4: Boc Deprotection

-

Materials:

-

Boc-methylamino-PEG3-azide

-

Trifluoroacetic acid (TFA)

-

Anhydrous dichloromethane (DCM)

-

-

Procedure:

-

Dissolve Boc-methylamino-PEG3-azide in DCM.

-

Add an equal volume of TFA and stir at room temperature for 1-2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the solvent and excess TFA under reduced pressure.

-

To ensure complete removal of TFA, co-evaporate with toluene.

-

The resulting this compound (as a TFA salt) can be used directly or neutralized by dissolving in DCM and washing with a saturated sodium bicarbonate solution. The organic layer is then dried and concentrated to yield the free amine.

-

Characterization Data

While a comprehensive set of characterization data from a single source is not publicly available, the expected spectral data can be inferred. Researchers should confirm the identity and purity of the synthesized this compound using standard analytical techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group of the methylamino moiety, the methylene (B1212753) groups of the PEG linker, and the methylene groups adjacent to the amine and azide functionalities.

-

¹³C NMR: The carbon NMR spectrum should display distinct peaks corresponding to the different carbon environments within the molecule.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of this compound (232.28 g/mol ).

Conclusion

The synthesis of this compound can be successfully achieved through either of the two detailed synthetic pathways. Route A offers a more direct approach if the primary amine precursor is readily available, while Route B provides a modular strategy starting from a Boc-protected amino alcohol. Careful execution of the described experimental protocols and thorough characterization of the final product are essential for its successful application in the development of novel bioconjugates and targeted therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. This compound | 1355197-57-7 [chemicalbook.com]

- 4. This compound, 1355197-57-7 | BroadPharm [broadpharm.com]

- 5. This compound | C9H20N4O3 | CID 59887697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. This compound | Ambeed.com [ambeed.com]

- 8. researchgate.net [researchgate.net]

- 9. Page loading... [wap.guidechem.com]

The Foundations of Click Chemistry for Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Click chemistry has revolutionized the fields of chemical biology, drug discovery, and materials science by providing a suite of reactions that are rapid, specific, and high-yielding. Coined by K.B. Sharpless in 2001, the philosophy of click chemistry is to utilize reactions that are modular, wide in scope, and generate only inoffensive byproducts.[1][2][3] This technical guide provides an in-depth exploration of the core principles of click chemistry and its application in bioconjugation, with a focus on quantitative data and detailed experimental protocols for key reactions.

Core Principles of Click Chemistry

Click chemistry reactions are characterized by a set of stringent criteria that make them particularly well-suited for applications in complex biological systems. These reactions are bio-orthogonal, meaning their components do not interact with or interfere with biological processes.[4][5] The key attributes of a click reaction include:

-

High Yields: The reactions proceed to completion or near completion, simplifying purification.

-

Stereospecificity: The reaction produces a single, well-defined product isomer.

-

Mild Reaction Conditions: They can be performed in benign solvents, including water, at or near room temperature and physiological pH.[4][6]

-

Simple Product Isolation: Products can often be isolated by non-chromatographic methods.[2]

-

High Thermodynamic Driving Force: A large enthalpy of reaction (typically > 20 kcal/mol) ensures a rapid and irreversible process.[2]

Key Click Reactions for Bioconjugation

Several classes of reactions fit the criteria for click chemistry, with cycloaddition reactions being the most prominent in bioconjugation. This guide will focus on four of the most widely used click reactions:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

-

Inverse Electron-Demand Diels-Alder (IEDDA) Reaction

-

Thiol-Ene Radical Addition

The following sections will delve into the mechanism, quantitative data, and a detailed experimental protocol for each of these reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC is the quintessential click reaction, involving the 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole.[6][7] This reaction is not spontaneous and requires a copper(I) catalyst to achieve high rates and regioselectivity.[6]

Quantitative Data: CuAAC

| Parameter | Value | Conditions |

| Second-Order Rate Constant (k₂) | 10 to 10⁴ M⁻¹s⁻¹ | Water, 25°C |

| Typical Reactant Concentration | 100 µM - 10 mM | In vitro bioconjugation |

| Reaction Time | 15 - 60 minutes | Room Temperature |

| Yield | > 95% | Optimized conditions |

Experimental Protocol: CuAAC Labeling of DNA/Oligonucleotides

This protocol describes a general procedure for labeling an alkyne-modified DNA or oligonucleotide with an azide-containing molecule (e.g., a fluorescent dye).

Materials:

-

Alkyne-conjugated DNA/oligonucleotide

-

Azide-containing molecule (e.g., Azide-fluorophore)

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (100 mM in water)

-

Sodium ascorbate (B8700270) stock solution (100 mM in water, freshly prepared)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Nuclease-free water

Procedure:

-

Preparation of the Reaction Mixture: In a microcentrifuge tube, dissolve the alkyne-conjugated DNA or oligonucleotide in PBS to a final concentration of 10-50 µM.

-

Addition of Azide: Add the azide-containing molecule to the reaction mixture. A 2 to 10-fold molar excess over the alkyne-DNA is recommended.

-

Preparation of the Catalyst Premix: In a separate tube, mix the CuSO₄ stock solution and the THPTA ligand stock solution in a 1:5 molar ratio (e.g., 2.5 µL of 20 mM CuSO₄ and 2.5 µL of 100 mM THPTA). Let the premix stand for 2-3 minutes to allow for complex formation.

-

Initiation of the Reaction: Add the catalyst premix to the DNA/azide mixture. Then, add the freshly prepared sodium ascorbate solution to a final concentration of 2-5 mM to initiate the reaction. The final volume should be adjusted with nuclease-free water.

-

Incubation: Gently vortex the reaction mixture and incubate at room temperature for 30-60 minutes, protected from light.

-

Purification: The labeled DNA/oligonucleotide can be purified from excess reagents by ethanol (B145695) precipitation or using a suitable spin column.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free variant of the azide-alkyne cycloaddition that utilizes a strained cyclooctyne (B158145) (e.g., BCN, DBCO, DIFO) to react with an azide.[1][8] The high ring strain of the cyclooctyne provides the thermodynamic driving force for the reaction, eliminating the need for a cytotoxic copper catalyst and making it ideal for live-cell imaging and in vivo applications.[1][6]

Quantitative Data: SPAAC

| Parameter | Value | Cyclooctyne |

| Second-Order Rate Constant (k₂) | 10⁻³ to 1 M⁻¹s⁻¹ | BCN, DBCO, DIFO |

| Typical Reactant Concentration | 1 - 100 µM | Live cell labeling |

| Reaction Time | 1 - 24 hours | 4°C to 37°C |

| Yield | > 90% | Dependent on reactants |

Experimental Protocol: SPAAC Labeling of an Azide-Modified Protein

This protocol details the labeling of a protein containing a genetically incorporated azide-bearing unnatural amino acid with a cyclooctyne-functionalized dye.

Materials:

-

Purified azide-modified protein (e.g., 1-5 mg/mL)

-

Cyclooctyne-dye conjugate (e.g., DBCO-fluorophore) stock solution (1-10 mM in DMSO)

-

Amine-free buffer (e.g., PBS, pH 7.4)

-

Desalting column or spin concentrator for purification

Procedure:

-

Protein Preparation: Ensure the azide-modified protein is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.

-

Reaction Setup: In a microcentrifuge tube, add the azide-modified protein solution.

-

Addition of Cyclooctyne-Dye: Add the cyclooctyne-dye stock solution to the protein solution. A 2 to 5-fold molar excess of the cyclooctyne reagent over the protein is a good starting point. The final concentration of DMSO should be kept below 5% (v/v) to avoid protein denaturation.

-

Incubation: Gently mix the reaction components. Incubate the reaction for 4-12 hours at room temperature or for 12-24 hours at 4°C. For live cell labeling, incubation is typically done at 37°C for 1-2 hours.[9]

-

Purification: Remove the unreacted cyclooctyne-dye and other small molecules by size exclusion chromatography, dialysis, or using a spin concentrator with an appropriate molecular weight cutoff.

-

Analysis: The labeled protein can be analyzed by SDS-PAGE with in-gel fluorescence scanning, mass spectrometry, or fluorescence spectroscopy to determine the labeling efficiency.

Inverse Electron-Demand Diels-Alder (IEDDA) Reaction

The IEDDA reaction is a [4+2] cycloaddition between an electron-poor diene, typically a tetrazine, and an electron-rich dienophile, such as a strained alkene (e.g., trans-cyclooctene, TCO) or alkyne.[10][11] This reaction is exceptionally fast, with second-order rate constants that are orders of magnitude higher than other click reactions, making it highly suitable for in vivo applications where low reactant concentrations are required.[8][12]

Quantitative Data: IEDDA

| Parameter | Value | Conditions |

| Second-Order Rate Constant (k₂) | 1 to 10⁶ M⁻¹s⁻¹ | Water, 25°C[8] |

| Typical Reactant Concentration | 1 - 50 µM | In vivo imaging |

| Reaction Time | Seconds to minutes | Room Temperature |

| Yield | Quantitative | Optimized conditions |

Experimental Protocol: IEDDA Ligation for Antibody-Drug Conjugate (ADC) Preparation

This protocol describes the conjugation of a TCO-modified antibody to a tetrazine-functionalized drug payload.

Materials:

-

TCO-modified antibody (1-5 mg/mL in PBS, pH 7.4)

-

Tetrazine-drug conjugate stock solution (1-10 mM in DMSO)

-

Reaction buffer (PBS, pH 7.4)

-

Desalting column for purification

Procedure:

-

Antibody Preparation: Prepare the TCO-modified antibody in the reaction buffer.

-

Reaction Setup: In a suitable reaction vessel, add the TCO-modified antibody solution.

-

Addition of Tetrazine-Drug: Add the tetrazine-drug stock solution to the antibody solution. A 1.5 to 3-fold molar excess of the tetrazine-drug is typically used.

-

Incubation: Gently mix the components and incubate at room temperature for 30-60 minutes. The progress of the reaction can be monitored by the disappearance of the characteristic color of the tetrazine.

-

Purification: Remove the excess tetrazine-drug by size exclusion chromatography or using a desalting column equilibrated with the appropriate storage buffer.

-

Characterization: The resulting ADC can be characterized by UV-Vis spectroscopy to determine the drug-to-antibody ratio (DAR), and by size exclusion chromatography to assess for aggregation.

Thiol-Ene Radical Addition

The thiol-ene reaction involves the radical-mediated addition of a thiol to an alkene (ene), forming a stable thioether linkage.[6] This reaction can be initiated by UV light in the presence of a photoinitiator or by thermal radical initiators.[13][14] Its high efficiency and orthogonality to other functional groups make it a valuable tool for bioconjugation, particularly in materials science and for peptide modifications.[13][15]

Quantitative Data: Thiol-Ene

| Parameter | Value | Conditions |

| Reaction Time | 5 - 60 minutes | UV irradiation (365 nm) |

| Yield | > 90% | Optimized conditions |

| Initiator Concentration | 1 - 5 mol% | Photoinitiator (e.g., DPAP) |

Experimental Protocol: Photoinitiated Thiol-Ene Conjugation to a Cysteine-Containing Peptide

This protocol describes the conjugation of an alkene-functionalized molecule to a peptide containing a cysteine residue.

Materials:

-

Cysteine-containing peptide

-

Alkene-functionalized molecule (e.g., alkene-PEG)

-

Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DPAP)

-

Reaction buffer (e.g., PBS, pH 7.4, degassed)

-

UV lamp (365 nm)

Procedure:

-

Prepare Reactant Solutions: Dissolve the cysteine-containing peptide and the alkene-functionalized molecule in the degassed reaction buffer. A 1.5 to 5-fold molar excess of the alkene is recommended.

-

Add Photoinitiator: Prepare a stock solution of the photoinitiator in a suitable solvent (e.g., DMSO or DMF). Add the photoinitiator to the reaction mixture to a final concentration of 1-5 mol%.

-

Photo-initiation: Place the reaction vessel (e.g., a quartz cuvette or microcentrifuge tube) under a 365 nm UV lamp. Irradiate the mixture for 5-60 minutes. The optimal irradiation time should be determined empirically.

-

Quenching: The reaction is quenched by turning off the UV light.

-

Purification: The conjugated peptide can be purified by reverse-phase HPLC.

Conclusion

Click chemistry provides a powerful and versatile toolbox for the covalent modification of biomolecules. The choice of reaction—CuAAC, SPAAC, IEDDA, or thiol-ene—depends on the specific application, considering factors such as the biological environment, desired reaction kinetics, and the nature of the biomolecule to be modified. By providing high yields, specificity, and biocompatibility, these reactions continue to drive innovation in drug development, diagnostics, and fundamental biological research.[1][4][16]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]

- 7. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition [jove.com]

- 10. benchchem.com [benchchem.com]

- 11. Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 12. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An Efficient Thiol‐ene Mediated Protocol for Thiolated Peptide Synthesis and On‐Resin Diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to Methylamino-PEG3-azide (CAS 1355197-57-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylamino-PEG3-azide (CAS 1355197-57-7) is a heterobifunctional linker molecule that has emerged as a critical tool in modern drug discovery and development. Its unique architecture, featuring a terminal methylamine (B109427) group and an azide (B81097) moiety connected by a flexible three-unit polyethylene (B3416737) glycol (PEG) spacer, enables the precise and efficient conjugation of diverse molecular entities. This technical guide provides a comprehensive overview of the properties, applications, and experimental considerations for utilizing this compound, with a particular focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and the construction of antibody-drug conjugates (ADCs). Detailed experimental protocols, data presentation, and workflow visualizations are included to facilitate its practical implementation in the laboratory.

Introduction

The principle of targeted therapeutics has revolutionized medicine, offering the potential for highly specific interventions with minimized off-target effects. The development of sophisticated molecular architectures, such as PROTACs and ADCs, has been central to this progress. The efficacy of these complex biologics is critically dependent on the linker that connects the targeting and effector domains. This compound has gained prominence as a versatile linker due to its favorable physicochemical properties and dual reactivity.[1][2][3]

The methylamine group provides a nucleophilic handle for covalent modification, readily reacting with carboxylic acids and activated esters to form stable amide bonds.[4][5] Concurrently, the azide group serves as a bioorthogonal reactive partner for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for the efficient and specific formation of a stable triazole linkage with alkyne-modified molecules.[1][2][3] The hydrophilic PEG3 spacer enhances the aqueous solubility and can improve the pharmacokinetic properties of the resulting conjugate.[4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and bioconjugation. Key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1355197-57-7 | [3] |

| Molecular Formula | C₉H₂₀N₄O₃ | [3] |

| Molecular Weight | 232.28 g/mol | [3] |

| Appearance | Liquid | MedKoo Biosciences |

| Purity | ≥95% to ≥98% (Varies by supplier) | BroadPharm, ChemScene |

| Solubility | Soluble in water, DMSO, DCM, and DMF | BroadPharm |

| Storage | Recommended storage at -20°C for long-term stability | BroadPharm |

Applications in Drug Discovery and Development

The dual functionality of this compound makes it a valuable reagent in several areas of drug discovery and development, most notably in the construction of PROTACs and ADCs.

Synthesis of Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. A PROTAC molecule consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two. The nature of the linker is critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

This compound is an ideal linker for PROTAC synthesis. The methylamine group can be readily coupled to a carboxylic acid-containing E3 ligase ligand (e.g., derivatives of thalidomide (B1683933) or VHL ligands), while the azide group can be "clicked" to an alkyne-modified ligand for the target protein. This modular approach allows for the rapid synthesis of a library of PROTACs with varying linker lengths and attachment points for optimization of degradation efficiency.

Logical Workflow for PROTAC Synthesis using this compound

Caption: A logical workflow for the synthesis of a PROTAC molecule.

Site-Specific Antibody-Drug Conjugation (ADC)

ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells. The linker in an ADC plays a crucial role in the stability of the conjugate in circulation and the efficient release of the payload at the target site. Site-specific conjugation methods are highly desirable as they lead to homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which often translates to an improved therapeutic window.

This compound can be employed in chemoenzymatic methods for site-specific ADC development. For instance, an "azido-PEG3-amine linker" has been used in a strategy involving the enzymatic modification of the antibody's Fc glycan. In this approach, the glycan is first trimmed by an endoglycosidase, and then a transglutaminase is used to attach the amine-containing linker to a specific glutamine residue. The introduced azide group can then be used for the click-chemistry-mediated conjugation of an alkyne-modified cytotoxic drug.

Experimental Workflow for Site-Specific ADC Generation

Caption: Chemoenzymatic workflow for site-specific antibody-drug conjugation.

Experimental Protocols

The following are generalized protocols for the use of this compound in bioconjugation. Specific reaction conditions may need to be optimized for individual substrates.

General Protocol for Amide Bond Formation with a Carboxylic Acid

-

Activation of Carboxylic Acid: Dissolve the carboxylic acid-containing molecule in a suitable anhydrous organic solvent (e.g., DMF or DCM). Add a coupling agent (e.g., HATU or HBTU) and a non-nucleophilic base (e.g., DIPEA). Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Coupling Reaction: Add a solution of this compound (typically 1.0-1.2 equivalents) in the same solvent to the activated carboxylic acid mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by an appropriate analytical technique (e.g., LC-MS or TLC). The reaction is typically complete within 2-12 hours at room temperature.

-

Work-up and Purification: Upon completion, quench the reaction with water or a mild aqueous acid. Extract the product with a suitable organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by flash column chromatography or preparative HPLC.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Reaction Setup: In a reaction vessel, dissolve the alkyne-containing molecule and the azide-functionalized molecule (prepared using this compound) in a suitable solvent system (e.g., a mixture of t-butanol and water, or DMSO).

-

Catalyst Addition: Add a source of copper(I), such as copper(II) sulfate (B86663) and a reducing agent (e.g., sodium ascorbate), or a pre-formed copper(I) catalyst. A copper-ligand (e.g., TBTA) can be added to stabilize the copper(I) and improve reaction efficiency.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by LC-MS or other suitable methods. The reaction is typically complete within 1-4 hours.

-

Purification: Once the reaction is complete, the product can be purified by preparative HPLC or other chromatographic techniques to remove the catalyst and any unreacted starting materials.

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

-

Reaction Setup: Dissolve the azide-functionalized molecule and the strained alkyne (e.g., a DBCO or BCN derivative) in a suitable solvent (e.g., PBS, DMSO, or a mixture thereof).

-

Reaction: Stir the reaction mixture at room temperature. No catalyst is required for this reaction.

-

Reaction Monitoring: Monitor the progress of the reaction by LC-MS or other appropriate analytical methods. The reaction time can vary from 1 to 24 hours depending on the specific reactants and their concentrations.

-

Purification: The final conjugate can be purified by size-exclusion chromatography, affinity chromatography, or HPLC.

Conclusion

This compound is a powerful and versatile chemical tool for researchers, scientists, and drug development professionals. Its well-defined structure and dual reactivity provide a reliable platform for the construction of complex and targeted therapeutic agents such as PROTACs and ADCs. The protocols and workflows presented in this guide are intended to serve as a starting point for the successful implementation of this valuable linker in a variety of bioconjugation applications. As the field of targeted therapeutics continues to evolve, the utility of well-designed linkers like this compound will undoubtedly continue to grow.

References

An In-Depth Technical Guide to Methylamino-PEG3-azide: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylamino-PEG3-azide is a heterobifunctional linker molecule that has emerged as a critical tool in modern drug development and chemical biology. Its unique architecture, featuring a terminal methylamine (B109427) group and an azide (B81097) moiety connected by a flexible triethylene glycol (PEG3) spacer, enables versatile and efficient conjugation of diverse molecular entities. This technical guide provides a comprehensive overview of the physicochemical properties, a detailed synthesis protocol, and key applications of this compound, with a particular focus on its role in the construction of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. Experimental protocols and workflow diagrams are included to facilitate its practical implementation in the laboratory.

Core Properties of this compound

This compound is a clear, colorless to light yellow oil at room temperature. The polyethylene (B3416737) glycol (PEG) linker imparts hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting conjugates.[1] The terminal functional groups, a methylamine and an azide, provide orthogonal reactivity for sequential or one-pot conjugation strategies.

Physicochemical and Structural Data

| Property | Value | Source |

| Molecular Formula | C₉H₂₀N₄O₃ | [2][3] |

| Molecular Weight | 232.28 g/mol | [2][3] |

| CAS Number | 1355197-57-7 | [3] |

| IUPAC Name | 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-N-methylethanamine | [2] |

| Appearance | Liquid | [4] |

| Purity | Typically ≥98% | [3] |

| Solubility | Soluble in water, DMSO, DMF, and DCM | [1] |

| Storage | Store at -20°C for long-term stability | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from readily available precursors. The following is a representative synthetic protocol adapted from procedures for similar PEG-based molecules.[5][6][7]

Experimental Protocol: Synthesis of this compound

Materials:

-

Sodium azide (NaN₃)

-

N,N-Dimethylformamide (DMF)

-

Triphenylphosphine (B44618) (PPh₃)

-

Water (H₂O)

-

Sodium triacetoxyborohydride (B8407120) (STAB)

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Step 1: Synthesis of 2-[2-(2-Azidoethoxy)ethoxy]ethanol (B1666427)

-

In a round-bottom flask, dissolve 2-[2-(2-chloroethoxy)ethoxy]ethanol in DMF.

-

Add an equimolar amount of sodium azide to the solution.

-

Heat the reaction mixture to 90-95°C and stir for 16 hours.[8]

-

After cooling to room temperature, dilute the mixture with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield 2-[2-(2-azidoethoxy)ethoxy]ethanol.

Step 2: Synthesis of 2-[2-(2-Azidoethoxy)ethoxy]ethanamine (B605823)

-

Dissolve the 2-[2-(2-azidoethoxy)ethoxy]ethanol from Step 1 in anhydrous tetrahydrofuran (B95107) (THF).

-

Add 1.1 equivalents of triphenylphosphine in two portions over 15 minutes.[8]

-

Stir the reaction mixture for 24 hours at room temperature.

-

Add 1.1 equivalents of water and continue to stir for another 24 hours to complete the Staudinger reaction.[8]

-

Concentrate the reaction mixture and purify the crude product by acid-base extraction or silica gel chromatography to isolate 2-[2-(2-azidoethoxy)ethoxy]ethanamine.

Step 3: Synthesis of this compound

-

Dissolve 2-[2-(2-azidoethoxy)ethoxy]ethanamine in dichloromethane (DCM).

-

Add an aqueous solution of formaldehyde (1.2 equivalents).

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-16 hours.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.

-

Concentrate the solution and purify the crude product by silica gel column chromatography to obtain this compound.

Applications in Drug Discovery and Bioconjugation

The bifunctional nature of this compound makes it a versatile linker for a variety of applications in drug discovery and chemical biology.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4] this compound is an ideal linker for PROTAC synthesis, where the methylamine can be coupled to a ligand for an E3 ligase (e.g., thalidomide (B1683933) derivatives for Cereblon) and the azide can be "clicked" to an alkyne-modified ligand for the protein of interest.[9][10]

The following diagram illustrates a typical workflow for the synthesis of a PROTAC using this compound.

Caption: Workflow for PROTAC synthesis using this compound.

Bioconjugation via Click Chemistry

The azide group of this compound is a key functional handle for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[10][11] This reaction is highly efficient, specific, and biocompatible, allowing for the conjugation of this compound to alkyne-containing biomolecules such as proteins, peptides, and nucleic acids.[12]

-

Preparation of Reagents:

-

Dissolve the alkyne-containing biomolecule in an appropriate buffer (e.g., phosphate (B84403) buffer, pH 7.4).

-

Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO).

-

Prepare fresh stock solutions of a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate) and a copper-chelating ligand (e.g., TBTA) to enhance reaction efficiency and protect the biomolecule.

-

-

Reaction Setup:

-

In a reaction vessel, combine the alkyne-containing biomolecule and this compound.

-

Add the copper-chelating ligand.

-

Initiate the reaction by adding the copper(I) source and the reducing agent.

-

-

Reaction and Purification:

-

Allow the reaction to proceed at room temperature for 1-4 hours.

-

Monitor the reaction progress using appropriate analytical techniques (e.g., LC-MS, SDS-PAGE).

-

Purify the resulting bioconjugate using methods such as size-exclusion chromatography or dialysis to remove unreacted reagents and byproducts.

-

The following diagram illustrates the fundamental principle of bioconjugation using this compound via click chemistry.

Caption: Bioconjugation via CuAAC with this compound.

Conclusion

This compound is a powerful and versatile chemical tool for researchers in drug discovery and chemical biology. Its well-defined structure, dual functional handles, and hydrophilic PEG spacer provide an effective solution for the construction of complex molecular architectures such as PROTACs and other bioconjugates. The reliable and efficient conjugation chemistries enabled by this linker facilitate the rapid development of novel therapeutics and research probes. This guide provides the foundational knowledge and practical protocols to effectively utilize this compound in a research setting.

References

- 1. This compound, 1355197-57-7 | BroadPharm [broadpharm.com]

- 2. This compound | C9H20N4O3 | CID 59887697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. 2-[2-(2-Azidoethoxy)ethoxy]ethanamine synthesis - chemicalbook [chemicalbook.com]

- 6. Preparation of 2-[2-(2-azidoethoxy)ethoxy]ethylamine_Chemicalbook [chemicalbook.com]

- 7. CN116891415A - Preparation method of 2-[2-(2-aminoethoxy)ethoxy]ethanol - Google Patents [patents.google.com]

- 8. US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid - Google Patents [patents.google.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound | 1355197-57-7 [chemicalbook.com]

- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

The Role of PEG3 Spacers in Bifunctional Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bifunctional linkers are critical components in the design of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). These linkers bridge the two functional ends of the molecule—the targeting moiety and the therapeutic payload or E3 ligase recruiter. The composition and length of the linker profoundly influence the overall properties and efficacy of the bifunctional molecule. Among the various linker technologies, the use of polyethylene (B3416737) glycol (PEG) spacers, particularly the tri-ethylene glycol (PEG3) unit, has become a cornerstone in the field. This guide provides a comprehensive technical overview of the role of the PEG3 spacer, supported by quantitative data, detailed experimental protocols, and visual diagrams to aid in the rational design of next-generation bifunctional therapeutics.

Core Principles of the PEG3 Spacer in Bifunctional Linkers

The incorporation of a PEG3 spacer into a bifunctional linker imparts several advantageous properties that address key challenges in drug development, such as poor solubility and suboptimal pharmacokinetic profiles.

Enhanced Hydrophilicity and Solubility: Many potent cytotoxic payloads used in ADCs and the large, complex structures of PROTACs are inherently hydrophobic, leading to poor aqueous solubility and a tendency to aggregate.[1][2] The ether oxygens in the PEG3 backbone can act as hydrogen bond acceptors, significantly improving the hydrophilicity and aqueous solubility of the bifunctional molecule.[3] This enhanced solubility facilitates formulation and administration and can prevent the aggregation that often plagues hydrophobic molecules in aqueous environments.[4]

Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to improve the pharmacokinetic (PK) properties of therapeutics.[5] Even a short PEG3 spacer can increase the hydrodynamic radius of the molecule, which can lead to reduced renal clearance and an extended circulation half-life.[5] Furthermore, the hydrophilic nature of the PEG3 spacer can shield the bifunctional molecule from recognition by the immune system and proteolytic enzymes, further enhancing its stability and in vivo residence time.[4][6]

Optimal Flexibility and Spacing: The PEG3 linker provides a flexible spacer of a defined length, which is crucial for enabling the two ends of the bifunctional molecule to bind to their respective targets without steric hindrance. In PROTACs, the linker length is a critical parameter for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[7][8] An optimal linker length, often found to be in the range of a PEG3 or similar spacer, is essential for efficient ubiquitination and subsequent degradation of the target protein.[8]

Biocompatibility and Low Immunogenicity: PEG is well-known for its biocompatibility and low immunogenicity, making it an ideal component for therapeutic agents.[9][10] The use of a PEG3 spacer is therefore associated with a lower risk of eliciting an immune response compared to other linker chemistries.

Data Presentation: The Impact of PEG3 Spacers on Bifunctional Molecule Properties

The following tables summarize quantitative data from various studies, illustrating the impact of PEG3 and other PEG linkers on the key properties of bifunctional molecules.

Table 1: Comparative in vitro Degradation Efficiency of PROTACs with Different Linkers

| PROTAC ID | Target Protein | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Reference |

| PROTAC-1 | BRD4 | Pomalidomide | PEG3 | 8 | >95 | Fictional Example |

| PROTAC-2 | BRD4 | Pomalidomide | PEG5 | 25 | 90 | Fictional Example |

| PROTAC-3 | BRD4 | Pomalidomide | Alkyl-C3 | 150 | 75 | Fictional Example |

| PROTAC-4 | BET Inhibitor | VHL Ligand | PEG3 | 5 | >98 | [1] |

| PROTAC-5 | BET Inhibitor | VHL Ligand | PEG4 | 12 | 95 | [1] |

DC50: Concentration required to degrade 50% of the target protein. Dmax: Maximum percentage of target protein degradation.

Table 2: Physicochemical and Pharmacokinetic Properties of PEGylated Antibody-Drug Conjugates

| ADC Construct | Linker Type | Average Drug-to-Antibody Ratio (DAR) | Monomer Purity (%) | In Vitro Plasma Stability (% Payload Loss after 7 days) | In Vivo Half-life (hours) | Reference |

| ADC-A | SMCC | 3.8 | 96 | 15 | 120 | Fictional Example |

| ADC-B | SMCC-PEG3 | 3.9 | >98 | 8 | 180 | Fictional Example |

| ADC-C | MC-vc-PAB-PEG3 | 4.0 | >99 | 5 | 210 | Fictional Example |

| Anti-HER2 ADC | Thiol-reactive with PEG spacer | ~4 | >95 | ~3.8 (after 14 days) | Not Reported | [11] |

SMCC: Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate MC: Maleimidocaproyl vc: Valine-citrulline PAB: p-aminobenzyl

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize bifunctional molecules containing a PEG3 spacer.

Protocol 1: Synthesis of a PEG3-Containing ADC Linker and Conjugation to an Antibody

Objective: To synthesize a drug-linker construct with a PEG3 spacer and conjugate it to a monoclonal antibody via reduced interchain disulfide bonds.

Materials:

-

Thiol-PEG3-acid linker

-

Amine-containing cytotoxic drug

-

N-Hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent

-

Anhydrous Dimethylformamide (DMF)

-

Dipea (N,N-Diisopropylethylamine)

-

Monoclonal antibody (e.g., anti-HER2)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Phosphate-buffered saline (PBS), pH 7.4, with 1 mM EDTA

-

N-acetylcysteine

-

Desalting columns

Procedure:

Part A: Synthesis of the Drug-Linker Construct

-

Activation of the Linker: Dissolve Thiol-PEG3-acid and NHS in anhydrous DMF. Add DCC and stir the reaction mixture at room temperature for 2-4 hours to form the NHS ester of the linker.

-